molecular formula C34H63N3O10 B1396678 Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate CAS No. 280563-33-9

Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

Cat. No. B1396678
M. Wt: 673.9 g/mol
InChI Key: WMPKEOZUDLUWJQ-UHFFFAOYSA-N
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Description

“Tetra-tert-butyl 2,2’,2’‘,2’‘’-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate” is a chemical compound with the molecular formula C28H53N3O8 and a molecular weight of 559.73 .

Scientific Research Applications

Catalytic Activities in Chemical Reactions

Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate shows potential in catalytic activities. For instance, its derivatives have been used in oxovanadium(V) complexes, which demonstrate catalytic abilities in epoxidation and sulfoxidation reactions using tert-butyl hydroperoxide (TBHP) or H2O2 as an oxygen source (Hossain et al., 2019).

Reaction Behaviors

In chemical reactions, derivatives of this compound show interesting behaviors. For example, tert-butyl isocyanide exhibits a smooth reaction with benzylidene Meldrum's acids in the presence of ethane-1,2-diol or catechol to produce functionalized products (Yavari et al., 2007).

Metal Complex Formation

This compound plays a significant role in the formation of metal complexes. For example, di-tert-butyl(di-tert-butylphenylsilyl)iminosilane, a related compound, reacts with various compounds to form diverse metal complexes with specific structural properties (Niesmann et al., 1996).

Application in Oxygen Atom Transfer

It has also been utilized in the formation of dioxidomolybdenum(VI) complexes, which are significant for catalytic oxygen atom transfer reactions and oxidation processes (Maurya et al., 2016).

Stability Constants in Metal Complexes

The compound is relevant in the study of stability constants of metal complexes, which are crucial for biomedical and environmental applications. Research in this area helps understand the stability of various complexones, including derivatives of this compound (Anderegg et al., 2005).

Solvent Extraction Applications

A derivative of this compound, designed for the extraction of Th(IV) from nitric acid solutions, demonstrates higher extraction efficiency for Th(IV) over a wide range of HNO3 concentrations. This indicates potential applications in solvent extraction studies (Li et al., 2017).

Safety And Hazards

This compound is associated with several safety precautions. For example, it should be handled under an inert gas and kept moisture-free . It should be stored in its original container at low temperatures . It should not be exposed to heat sources, sparks, open flames, or other ignition sources, and smoking is prohibited during handling . If swallowed, medical advice should be sought immediately and the product container or label should be brought along . It should not be allowed to come into contact with children .

properties

IUPAC Name

tert-butyl 2-[bis[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63N3O10/c1-30(2,3)43-25(38)20-35(16-18-36(21-26(39)44-31(4,5)6)22-27(40)45-32(7,8)9)17-19-37(23-28(41)46-33(10,11)12)24-29(42)47-34(13,14)15/h16-24H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPKEOZUDLUWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
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Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
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Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
Reactant of Route 4
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Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
Reactant of Route 5
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Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
Reactant of Route 6
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Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

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